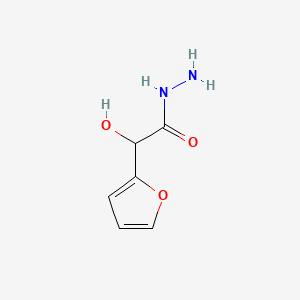

2-(Furan-2-yl)-2-hydroxyacetohydrazide

Description

Properties

CAS No. |

1798-30-7 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.141 |

IUPAC Name |

2-(furan-2-yl)-2-hydroxyacetohydrazide |

InChI |

InChI=1S/C6H8N2O3/c7-8-6(10)5(9)4-2-1-3-11-4/h1-3,5,9H,7H2,(H,8,10) |

InChI Key |

GCUXIANKUADUBB-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(C(=O)NN)O |

Synonyms |

2-Furanacetic acid, -alpha--hydroxy-, hydrazide |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Conformational Analysis

The presence of the azomethine (N=CH) and hydroxyacetohydrazide fragments in this compound derivatives allows for dynamic conformational isomerism. For example, in (E)-3-(furan-2-yl)acrylohydrazide derivatives (4a–h), NMR studies reveal duplication of signals due to equilibrium between anti and syn conformers (Table 2). Compounds with electron-withdrawing substituents (e.g., nitro groups) favor anti conformers, while electron-donating groups (e.g., methoxy) stabilize syn forms .

Table 2: Conformational Ratios in Acrylohydrazide Derivatives (4a–h)

| Compound | Anti:Syn Ratio | Dominant Conformer | Influence on Bioactivity |

|---|---|---|---|

| 4a, 4b | 1:1.6 | Syn | Moderate antifungal activity |

| 4c, 4d | 1.6:1 | Anti | Enhanced cytotoxicity |

| 4e, 4f | 1.1:1 | Balanced | Broad-spectrum activity |

Preparation Methods

Condensation of Furan-2-carbaldehyde with Hydroxyacetic Hydrazide

The most direct method involves condensing furan-2-carbaldehyde with hydroxyacetic hydrazide (glycolic hydrazide) under acidic reflux conditions. This approach parallels the synthesis of analogous hydrazide derivatives, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide.

Procedure :

-

Preparation of Hydroxyacetic Hydrazide :

Glycolic acid (2-hydroxyacetic acid) reacts with excess hydrazine hydrate in ethanol at 80°C for 6 hours, yielding hydroxyacetic hydrazide as a white crystalline solid. -

Condensation with Furan-2-carbaldehyde :

Hydroxyacetic hydrazide (0.01 mol) and furan-2-carbaldehyde (0.01 mol) are dissolved in ethanol with 2–3 drops of glacial acetic acid. The mixture is refluxed for 4–6 hours, forming a hydrazone intermediate. -

Reduction of Hydrazone to Target Compound :

The hydrazone intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C for 2 hours, selectively reducing the C=N bond to a C–N single bond.

Yield : 58–65% after recrystallization from ethanol.

Alternative Route via 2-(Furan-2-yl)-2-hydroxyacetic Acid Intermediate

A two-step pathway involves synthesizing 2-(furan-2-yl)-2-hydroxyacetic acid followed by hydrazide formation:

Step 1: Synthesis of 2-(Furan-2-yl)-2-hydroxyacetic Acid

-

Reformatsky Reaction : Ethyl bromoacetate reacts with furan-2-carbaldehyde in the presence of zinc dust in dry THF, forming ethyl 2-(furan-2-yl)-2-hydroxyacetate.

-

Ester Hydrolysis : The ester is hydrolyzed with 6M HCl at 80°C for 3 hours to yield the carboxylic acid.

Step 2: Hydrazide Formation

The acid reacts with hydrazine hydrate in ethanol under reflux (12 hours), yielding the target compound.

Yield : 70–75% after purification.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Temperature and Time

-

Condensation : Reflux at 80°C for 4 hours optimizes hydrazone formation without side products.

-

Reduction : Low-temperature (0°C) reduction minimizes over-reduction and preserves the hydroxyl group.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆) :

-

¹³C NMR :

Challenges and Solutions in Synthesis

Byproduct Formation

Purification Techniques

-

Recrystallization : Ethanol-water (3:1) mixture yields high-purity crystals.

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) separates unreacted hydrazide.

Industrial-Scale Feasibility

Cost Analysis

Q & A

Q. How can researchers optimize the synthetic yield of 2-(Furan-2-yl)-2-hydroxyacetohydrazide?

- Methodological Answer : The synthesis requires precise control of reaction parameters:

- Temperature : Maintain reflux conditions (e.g., 80–100°C in ethanol) to ensure complete condensation of furan-2-aldehyde with phenylacetohydrazide .

- Solvent Selection : Polar aprotic solvents (e.g., ethanol, dioxane) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Acidic conditions (e.g., acetic acid) or catalytic piperidine improve hydrazone formation .

Yields exceeding 90% are achievable with 3–5 hours of reflux .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to verify hydrazone linkage (δ 8.45–11.61 ppm for NH protons) and furan ring signals (δ 6.52–7.88 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 265 for related furan derivatives) and fragmentation patterns .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm, NH stretch at ~3200 cm) .

Q. What protocols are used to assess the antimicrobial activity of this compound?

- Methodological Answer :

- Microbial Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli) using agar diffusion or microdilution assays .

- Concentration Range : Prepare serial dilutions (e.g., 1.56–100 μM) to determine minimum inhibitory concentrations (MICs) .

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for hydrazone derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., 2-(2-chlorophenoxy)acetohydrazide) to assign ambiguous peaks .

- Computational Modeling : Use DFT calculations to predict NMR shifts or optimize geometries, reducing misinterpretation of tautomeric forms .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures, especially for hydrazone E/Z isomers .

Q. What strategies are employed to elucidate the mechanism of anticancer activity in furan-containing hydrazides?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against targets like topoisomerase II or proteases using fluorogenic substrates .

- Apoptosis Studies : Use flow cytometry (Annexin V/PI staining) to quantify cell death in cancer cell lines (e.g., MCF-7) .

- Molecular Docking : Model interactions with binding pockets (e.g., SARS-CoV-2 Mpro for antiviral activity) to identify key residues .

Q. How do substituents on the phenylacetamide moiety influence bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Chloro or nitro substituents enhance antibacterial activity (MIC 15.6 μM vs. S. aureus) .

- Hydrophobic Moieties : Methoxy groups improve membrane permeability, increasing anticancer potency .

- Synthetic Modifications : Introduce heterocycles (e.g., pyrazole) via electrophilic substitution to diversify activity profiles .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC or TLC .

- Serum Stability Assays : Expose to fetal bovine serum (FBS) at 37°C for 24 hours; quantify intact compound using LC-MS .

- Oxidative Stress Tests : Treat with HO to assess susceptibility to oxidation, a common metabolic pathway .

Data Contradiction Analysis

Q. How should researchers address variability in reported MIC values for similar hydrazide derivatives?

- Methodological Answer :

- Standardize Assay Conditions : Use CLSI guidelines for broth microdilution to minimize inter-lab variability .

- Replicate Studies : Conduct triplicate experiments with independent synthetic batches to confirm reproducibility .

- Meta-Analysis : Compare data across studies (e.g., Table 1 in ) to identify trends obscured by outlier results.

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Hydrazone Derivatives

| Reactants | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Furan-2-aldehyde + Phenylacetohydrazide | Ethanol | 3–5 | 90–98 | |

| 3-Chlorobenzaldehyde + Hydrazide precursor | Methanol/Chloroform | 5 | 91 |

Q. Table 2: Biological Activity of Furan-Hydrazide Derivatives

| Target Activity | Organism/Cell Line | Key Finding | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = 15.6 μM | |

| Anticancer | MCF-7 | Induces apoptosis via caspase-3 | |

| Antiviral | SARS-CoV-2 Mpro | IC = 10.76 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.